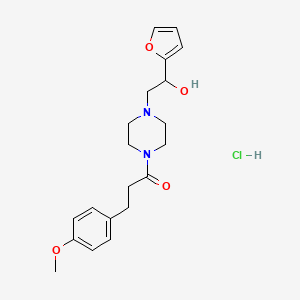
1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C20H27ClN2O4 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is C14H19ClN4O3, with a molecular weight of approximately 358.8 g/mol. The structure features a furan ring, a piperazine moiety, and a methoxyphenyl group, which may contribute to its biological activities.
Antibacterial Activity
Research has shown that compounds containing furan derivatives exhibit significant antibacterial properties. For instance, derivatives of furan have been reported to inhibit the growth of various bacterial strains, including Escherichia coli and Proteus vulgaris . The minimum inhibitory concentration (MIC) of certain furan derivatives was found to be as low as 64 µg/mL against E. coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | E. coli | 64 |
| Compound 5 | Pseudomonas fluorescens | Better than streptomycin and tetracycline |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. Notably, furan-containing compounds have shown promising results against human cervical cancer cells (HeLa cells). In one study, certain conjugates derived from furan exhibited IC50 values as low as 0.15 ± 0.05 µg/mL, indicating potent cytotoxicity against cancer cells . The proposed mechanism involves mitochondrial modification and membranolytic effects.
| Study | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Study A | HeLa cells | 0.15 ± 0.05 | Mitochondrial modification |
Anti-inflammatory Activity
Furan derivatives have also demonstrated anti-inflammatory properties in various models. For example, analgesic efficacy was assessed using the hot plate and writhing tests, where certain derivatives showed stronger analgesic activity than traditional pain relievers like morphine . This suggests that the compound may be beneficial in treating inflammatory conditions.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antibacterial Efficacy : A series of furan derivatives were synthesized and tested against multiple bacterial strains, showing superior activity compared to standard antibiotics .
- Cytotoxicity in Cancer Models : Furan-based compounds were tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects that warrant further investigation into their mechanisms of action .
- Analgesic Properties : In animal models, certain furan derivatives exhibited significant pain relief comparable to established analgesics, indicating their potential use in pain management therapies .
Eigenschaften
IUPAC Name |
1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-25-17-7-4-16(5-8-17)6-9-20(24)22-12-10-21(11-13-22)15-18(23)19-3-2-14-26-19;/h2-5,7-8,14,18,23H,6,9-13,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPSPNNNRLDPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














